3-(4-Methoxyphenyl)acryloyl chloride
Overview
Description
3-(4-Methoxyphenyl)acryloyl chloride is a versatile organic compound with the molecular formula C10H9ClO2. It is a derivative of cinnamic acid and is known for its broad applications in various scientific fields. This compound is particularly notable for its role in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)acryloyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-methoxycinnamic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
[ \text{4-Methoxycinnamic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These methods offer advantages such as better control over reaction conditions, higher yields, and reduced formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)acryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Polymerization: It can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Triethylamine (TEA), pyridine
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products Formed
Scientific Research Applications
3-(4-Methoxyphenyl)acryloyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)acryloyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycinnamoyl chloride
- 3-(4-Methoxyphenyl)prop-2-enoyl chloride
- 4-Methoxyphenylacetyl chloride
Uniqueness
3-(4-Methoxyphenyl)acryloyl chloride is unique due to its specific structural features, which confer distinct reactivity and properties. Its methoxy group enhances its electron-donating ability, making it more reactive in certain nucleophilic substitution reactions compared to similar compounds .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOJOQBYEAVATL-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42996-84-9 | |
Record name | trans-4-Methoxycinnamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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